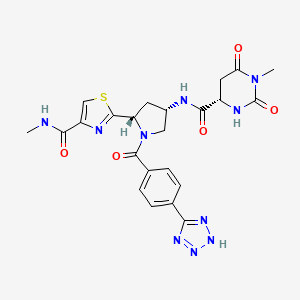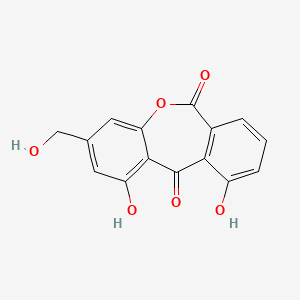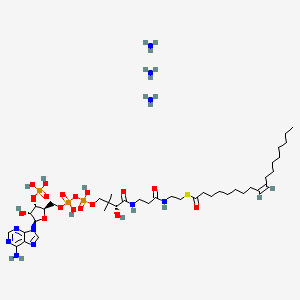
Oleoyl Coenzyme A (triammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleoyl Coenzyme A (triammonium) is a salt form of Oleoyl Coenzyme A, which is a derivative of coenzyme A. It plays a crucial role in various biochemical processes, particularly in lipid metabolism. This compound is known for its inhibitory effects on neutral lipase and its involvement in ATP-dependent signal transduction pathways in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oleoyl Coenzyme A (triammonium) typically involves the reaction of oleic acid with coenzyme A in the presence of ATP and magnesium ions. The reaction is catalyzed by acyl-CoA synthetase, resulting in the formation of Oleoyl Coenzyme A. The triammonium salt form is then obtained by neutralizing the product with ammonium hydroxide .
Industrial Production Methods
Industrial production of Oleoyl Coenzyme A (triammonium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for high yield and purity. The final product is purified using chromatographic techniques and crystallized to obtain the triammonium salt form .
Chemical Reactions Analysis
Types of Reactions
Oleoyl Coenzyme A (triammonium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oleoyl-CoA derivatives.
Reduction: It can be reduced to form oleoyl-CoA alcohols.
Substitution: It can participate in substitution reactions to form different acyl-CoA derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oleoyl-CoA derivatives, which are essential intermediates in lipid biosynthesis and metabolism .
Scientific Research Applications
Oleoyl Coenzyme A (triammonium) has a wide range of scientific research applications:
Chemistry: It is used to study enzyme kinetics and specificity, particularly in the context of acyl-CoA synthetases and acyltransferases
Biology: It plays a role in lipid metabolism studies and is used to investigate the regulation of lipid biosynthesis pathways
Medicine: It is studied for its potential therapeutic applications in metabolic disorders and lipid-related diseases
Industry: It is used in the production of bio-based chemicals and materials, leveraging its role in lipid biosynthesis
Mechanism of Action
Oleoyl Coenzyme A (triammonium) exerts its effects by acting as a substrate for various enzymes involved in lipid metabolism. It mediates ATP-dependent signal transduction pathways in plants and triggers the remobilization of transcription factors from the plasma membrane to the nucleus, regulating gene expression under hypoxic conditions .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Coenzyme A: Another acyl-CoA derivative involved in lipid metabolism.
Stearoyl Coenzyme A: Similar in structure and function, involved in fatty acid biosynthesis.
Linoleoyl Coenzyme A: Involved in the biosynthesis of polyunsaturated fatty acids
Uniqueness
Oleoyl Coenzyme A (triammonium) is unique due to its specific inhibitory effects on neutral lipase and its role in ATP-dependent signal transduction pathways. Its ability to regulate gene expression under hypoxic conditions further distinguishes it from other acyl-CoA derivatives .
Properties
Molecular Formula |
C39H77N10O17P3S |
|---|---|
Molecular Weight |
1083.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane |
InChI |
InChI=1S/C39H68N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);3*1H3/b12-11-;;;/t28-,32-,33-,34+,38-;;;/m1.../s1 |
InChI Key |
NKHKRXKEDWPIOC-XBWJJQAPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


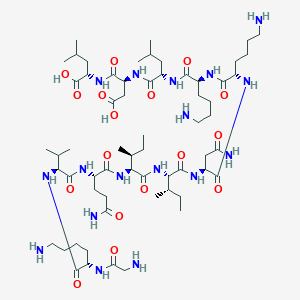

![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)
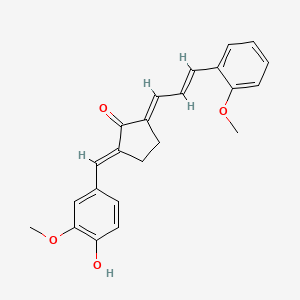
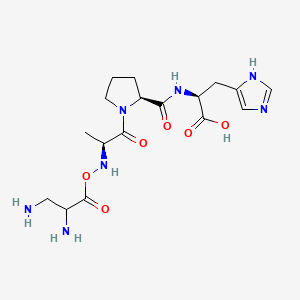
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)

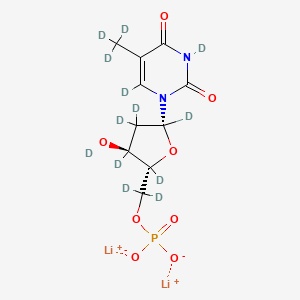
![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)
